REACTION_CXSMILES
|
C(O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].C(OC(=O)C)(=O)C>>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH2:2]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
chlorocarbonyl bis(dimethylphenylphospine)rhodium
|
Quantity
|
0.509 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
255 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under reduced pressure (100 torr)
|
Type
|
CUSTOM
|
Details
|
the product collected as it
|
Type
|
DISTILLATION
|
Details
|
distilled from the reactor
|
Type
|
CUSTOM
|
Details
|
The material removed
|
Type
|
ADDITION
|
Details
|
was continuously replaced with a mixture of suberic acid and acetic anhydride (1
|
Type
|
TEMPERATURE
|
Details
|
that maintained the initial level of the reactor contents
|
Type
|
CUSTOM
|
Details
|
throughout the course of the entire reaction
|
Type
|
CUSTOM
|
Details
|
The formation of product ceased after about 90 minutes of reaction time
|
Duration
|
90 min
|
Type
|
DISTILLATION
|
Details
|
The distillate product collected
|
Type
|
DISTILLATION
|
Details
|
was fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC=C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 367% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |